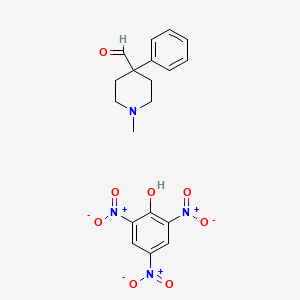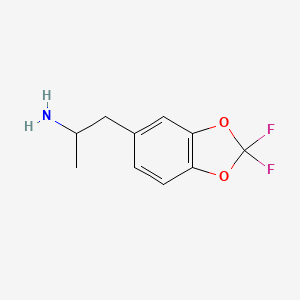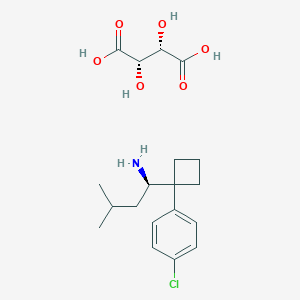
Didesmethylsibutramine D-tartrate, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didesmethylsibutramine D-tartrate, ®- is an active metabolite of the anorectic drug sibutramine. It is known for its potent inhibition of monoamine reuptake, specifically serotonin, dopamine, and norepinephrine. This compound has been identified as an adulterant in weight loss supplements and has shown significant anorectic activity in animal studies .
Métodos De Preparación
The preparation of didesmethylsibutramine D-tartrate, ®- involves the n-demethylation of desmethylsibutramine (M1) by the enzyme CYP2B6. This process converts sibutramine into didesmethylsibutramine (M2). Industrial production methods typically involve the use of chiral reagents to ensure the production of the ®-enantiomer, which is more potent than the (S)-enantiomer .
Análisis De Reacciones Químicas
Didesmethylsibutramine D-tartrate, ®- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Didesmethylsibutramine D-tartrate, ®- has several scientific research applications:
Chemistry: It is used as a reference compound in the study of monoamine reuptake inhibitors.
Biology: It is used to study the effects of monoamine reuptake inhibition on neuronal activity.
Medicine: It is investigated for its potential use in the treatment of obesity due to its anorectic properties.
Mecanismo De Acción
Didesmethylsibutramine D-tartrate, ®- acts as a triple reuptake inhibitor, blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects. The ®-enantiomer is more potent than the (S)-enantiomer and possesses significantly stronger anorectic activity in animals .
Comparación Con Compuestos Similares
Didesmethylsibutramine D-tartrate, ®- is similar to other monoamine reuptake inhibitors such as:
Sibutramine: The parent compound from which didesmethylsibutramine is derived.
Desmethylsibutramine: An intermediate metabolite in the conversion of sibutramine to didesmethylsibutramine.
Chlorosipentramine: Another compound with similar monoamine reuptake inhibition properties.
The uniqueness of didesmethylsibutramine D-tartrate, ®- lies in its potent inhibition of monoamine reuptake and its significant anorectic activity, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
259729-93-6 |
|---|---|
Fórmula molecular |
C19H28ClNO6 |
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C15H22ClN.C4H6O6/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;5-1(3(7)8)2(6)4(9)10/h4-7,11,14H,3,8-10,17H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-;1-,2-/m10/s1 |
Clave InChI |
ZGVBAFVARMNSSD-FYEOGULHSA-N |
SMILES isomérico |
CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


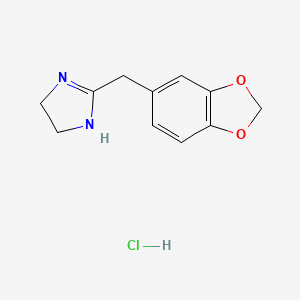
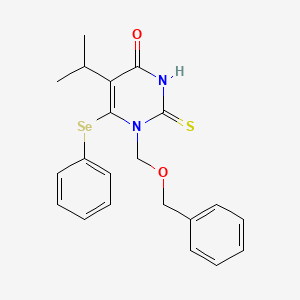
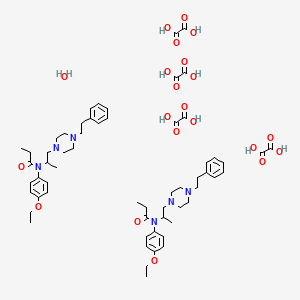
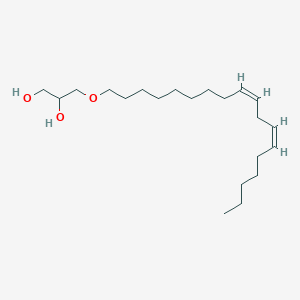
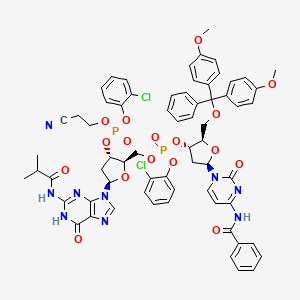
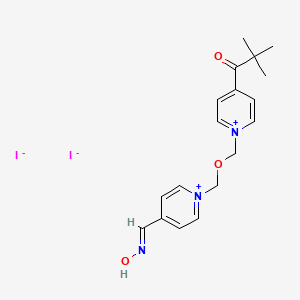
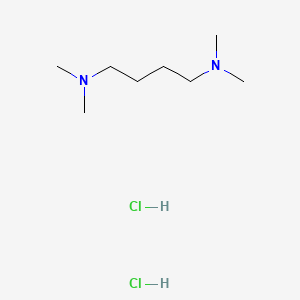
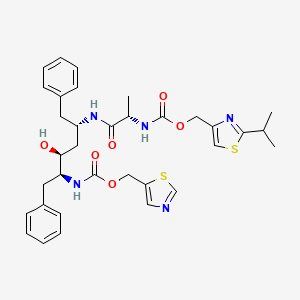
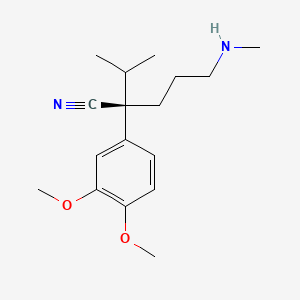
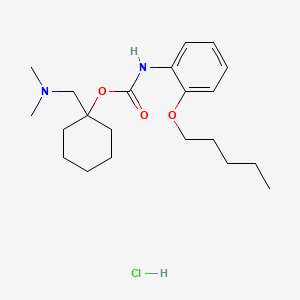
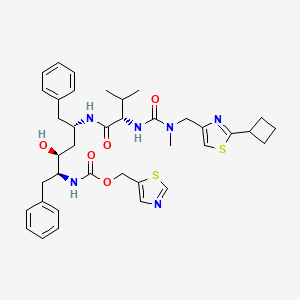
![3-methyl-5-[(1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B15191412.png)
